N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide
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Overview
Description
“N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” is a complex organic compound that features a combination of phenolic, methoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazide: Starting from an appropriate acyl hydrazide, the compound can be synthesized by reacting with an aldehyde or ketone under acidic or basic conditions to form the hydrazone.
Introduction of the phenolic and methoxy groups: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The hydrazone can be reduced to the corresponding hydrazine.
Substitution: The methoxy and iodine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the hydrazone would yield hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be explored for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4-METHOXYPHENOXY)ACETOHYDRAZIDE
- N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
The uniqueness of “N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the iodine atom, for example, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H31IN2O4 |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(2-iodo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H31IN2O4/c1-23(2,3)17-10-15(11-18(22(17)29)24(4,5)6)13-26-27-21(28)14-31-20-9-8-16(30-7)12-19(20)25/h8-13,29H,14H2,1-7H3,(H,27,28)/b26-13+ |
InChI Key |
HBHJBCFVSLVCGG-LGJNPRDNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)I |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)COC2=C(C=C(C=C2)OC)I |
Origin of Product |
United States |
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